

2-Bromoethane-1-sulfonamide: A Versatile Building Block in Synthetic Chemistry

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Compound of Interest

Compound Name: 2-Bromoethane-1-sulfonamide

Cat. No.: B15307576

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethane-1-sulfonamide is a bifunctional molecule that serves as a valuable synthetic building block in organic chemistry, particularly in the construction of diverse molecular scaffolds for pharmaceutical and materials science applications. Its structure, featuring both a reactive bromo group and a sulfonamide moiety, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of a wide range of compounds, including taurinamide analogs, vinyl sulfonamides, and various heterocyclic systems. This guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of **2-bromoethane-1-sulfonamide**, complete with experimental protocols and data presented for clarity and practical use.

Physicochemical and Spectroscopic Data

While specific experimental data for **2-bromoethane-1-sulfonamide** is not widely available in public literature, its properties can be inferred from its precursor, 2-bromoethanesulfonyl chloride, and related sulfonamide compounds. The table below summarizes key computed and expected properties.

Property	Value	Source
Molecular Formula	C ₂ H ₆ BrNO ₂ S	Computed
Molecular Weight	188.05 g/mol	Computed[1]
CAS Number	63132-87-6 (unconfirmed)	Inferred
Appearance	Expected to be a solid at room temperature	Inferred
Solubility	Expected to be soluble in polar organic solvents	Inferred

Note: The CAS number 63132-87-6 is associated with this structure in some databases but lacks extensive public documentation. Researchers should verify the identity of any obtained material through analytical methods.

Synthesis of 2-Bromoethane-1-sulfonamide

The primary route for the synthesis of **2-bromoethane-1-sulfonamide** involves the reaction of its precursor, 2-bromoethanesulfonyl chloride, with ammonia. 2-Bromoethanesulfonyl chloride (CAS 54429-56-0) is a more readily available starting material.[2][3][4]

Experimental Protocol: Synthesis of 2-Bromoethane-1-sulfonamide

Materials:

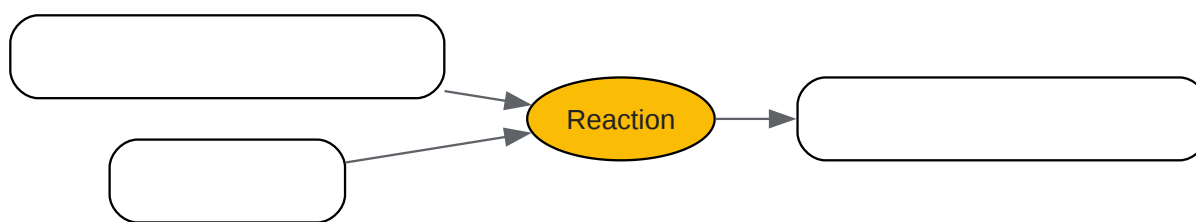
- 2-Bromoethanesulfonyl chloride
- Aqueous ammonia (e.g., 28-30% solution)
- Dichloromethane (or other suitable organic solvent)
- Ice bath
- Standard laboratory glassware and workup equipment

Procedure:

- Dissolve 2-bromoethanesulfonyl chloride in a suitable organic solvent, such as dichloromethane, in a flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add an excess of concentrated aqueous ammonia dropwise to the cooled solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-bromoethane-1-sulfonamide**.
- The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

This is a general procedure based on the known reactivity of sulfonyl chlorides with ammonia.

[5] Optimization of reaction conditions may be necessary.



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Caption: Synthesis of **2-Bromoethane-1-sulfonamide**.

Applications as a Synthetic Building Block

2-Bromoethane-1-sulfonamide's utility stems from its two reactive sites: the electrophilic carbon attached to the bromine and the nucleophilic sulfonamide nitrogen (after deprotonation).

Synthesis of N-Substituted Taurinamide Derivatives

The reaction of **2-bromoethane-1-sulfonamide** with primary or secondary amines leads to the formation of N-substituted taurinamide derivatives. These compounds are analogs of taurine, a biogenically important amino acid, and are of interest in medicinal chemistry.[6][7]

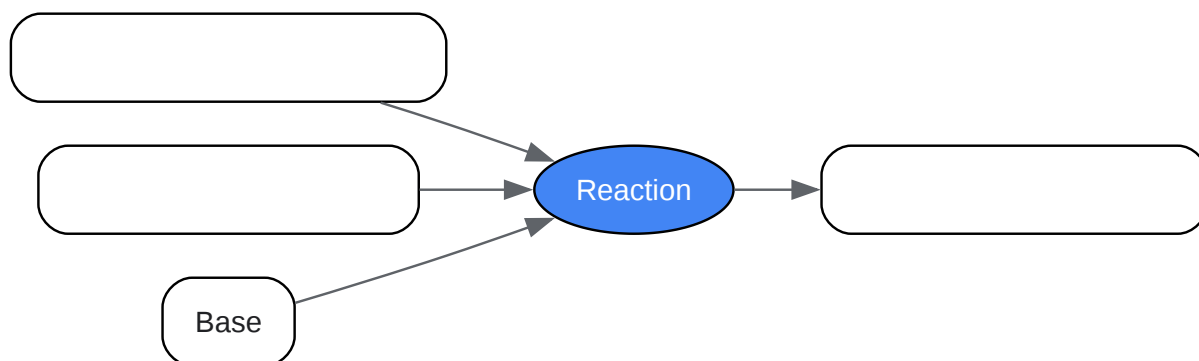
Experimental Protocol: N-Alkylation with a Primary Amine

Materials:

- **2-Bromoethane-1-sulfonamide**
- Primary amine (e.g., benzylamine)
- A suitable base (e.g., triethylamine, potassium carbonate)
- A polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

- To a solution of **2-bromoethane-1-sulfonamide** in the chosen solvent, add the primary amine and the base.
- Heat the reaction mixture to a temperature appropriate for the specific amine and solvent (e.g., 60-80 °C) and monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography or recrystallization.



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Caption: Synthesis of N-substituted taurinamides.

Precursor to Vinyl Sulfonamides

2-Bromoethane-1-sulfonamide can be dehydrobrominated to yield vinyl sulfonamide. Vinyl sulfonamides are valuable Michael acceptors and have been utilized as covalent inhibitors in drug discovery.[8]

Experimental Protocol: Dehydrobromination to Vinyl Sulfonamide

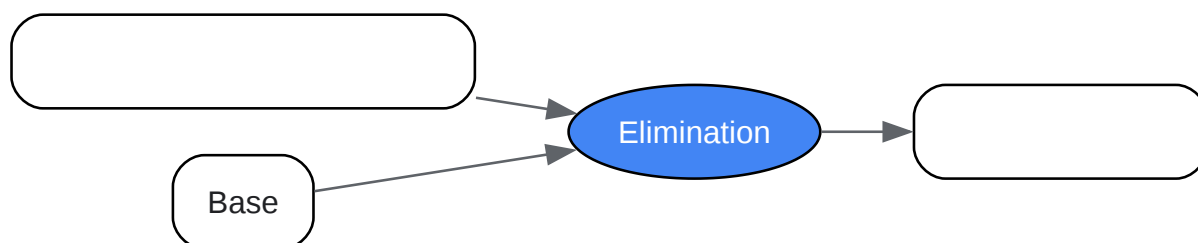
Materials:

- **2-Bromoethane-1-sulfonamide**
- A non-nucleophilic base (e.g., DBU, triethylamine)
- An inert solvent (e.g., dichloromethane, THF)

Procedure:

- Dissolve **2-bromoethane-1-sulfonamide** in the chosen inert solvent.
- Add the non-nucleophilic base to the solution at room temperature.
- Stir the reaction mixture and monitor by TLC for the disappearance of the starting material.

- Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting vinyl sulfonamide may be used directly or purified by chromatography, keeping in mind its potential for polymerization.[8]



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Caption: Formation of vinyl sulfonamide.

Synthesis of Heterocyclic Compounds

The bifunctional nature of **2-bromoethane-1-sulfonamide** makes it a suitable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. For instance, intramolecular cyclization of N-substituted derivatives can lead to the formation of sultams (cyclic sulfonamides).

Potential Applications in Drug Development

Sulfonamide-containing molecules constitute a significant class of therapeutic agents with a broad range of biological activities. The derivatives of **2-bromoethane-1-sulfonamide** are of interest in drug discovery for several reasons:

- Taurinamide Analogs: As analogs of taurine, these compounds may exhibit interesting pharmacological properties.
- Covalent Inhibitors: The vinyl sulfonamide moiety can act as a Michael acceptor, enabling the formation of covalent bonds with biological targets, a strategy employed in the design of irreversible inhibitors.[8]

- Scaffolding for Diverse Libraries: The reactivity of **2-bromoethane-1-sulfonamide** allows for its incorporation into diverse molecular scaffolds, facilitating the generation of compound libraries for high-throughput screening.

While direct involvement in specific signaling pathways is not yet extensively documented for derivatives of **2-bromoethane-1-sulfonamide**, the broader class of sulfonamides is known to interact with a variety of biological targets.

Conclusion

2-Bromoethane-1-sulfonamide is a promising and versatile synthetic building block with significant potential in organic synthesis and medicinal chemistry. Its ability to undergo both nucleophilic substitution at the bromine-bearing carbon and reactions at the sulfonamide nitrogen opens up a wide array of synthetic possibilities for the creation of complex and biologically relevant molecules. The detailed protocols and data provided in this guide aim to facilitate its use in the research and development of new chemical entities. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

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